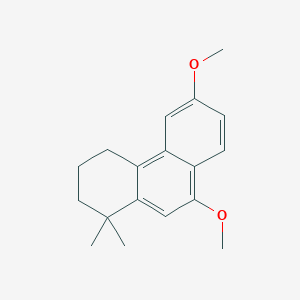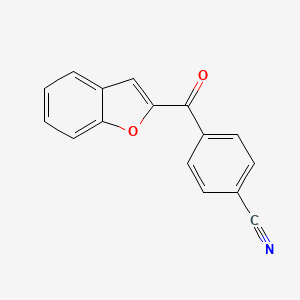
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one is an organic compound that features a benzodioxole ring and a sulfonyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Butenone Formation: The final step involves the formation of the butenone backbone through a condensation reaction with an appropriate aldehyde or ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or alkane.
Substitution: The benzodioxole and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole ring and sulfonyl group can form specific interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)but-3-en-2-one: Similar structure but lacks the sulfonyl group.
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)butan-2-one: Similar structure but with a saturated butane backbone instead of a butenone.
Uniqueness
The presence of both the benzodioxole ring and the sulfonyl group in 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, making this compound a valuable target for further research and development.
Propiedades
| 116471-43-3 | |
Fórmula molecular |
C18H16O5S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |
InChI |
InChI=1S/C18H16O5S/c1-12-3-6-15(7-4-12)24(20,21)18(13(2)19)10-14-5-8-16-17(9-14)23-11-22-16/h3-10H,11H2,1-2H3 |
Clave InChI |
STDFAMXMRRPLCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)

![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)

